Sodium dicamba
Overview
Description
Sodium dicamba, chemically known as sodium 3,6-dichloro-2-methoxybenzoate, is a selective systemic herbicide. It is a sodium salt derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which is widely used for controlling broadleaf weeds in agricultural settings. This compound is particularly effective in post-emergent weed control in crops such as soybeans and cotton.
Mechanism of Action
Target of Action
Sodium dicamba, also known as dicamba-sodium, is a selective pre- and post-emergent herbicide . Its primary targets are broadleaf weeds and woody plants . It acts on these plants by disrupting their normal growth patterns .
Mode of Action
Dicamba functions as an auxin agonist . Auxins are plant hormones that regulate many plant processes, such as protein synthesis and cell growth . Dicamba mimics these naturally-occurring plant hormones, leading to abnormal and uncontrollable growth in the target plants . This disruption of normal plant functions eventually results in the death of the plant .
Biochemical Pathways
The biochemical pathways affected by dicamba involve the manipulation of plant phytohormone responses . Specifically, dicamba increases the production of ethylene and abscisic acid . These hormones play crucial roles in plant growth inhibition, senescence, and tissue decay .
Pharmacokinetics
It is also volatile, meaning it can easily evaporate and become airborne . These properties can impact the bioavailability of the compound in the environment.
Result of Action
The result of dicamba’s action is the death of the target plants . By mimicking auxins and disrupting normal plant growth, dicamba induces abnormal growth in the plant tissues . This abnormal growth disrupts normal plant functions and eventually leads to the plant’s death .
Action Environment
The action of dicamba can be influenced by various environmental factors. For instance, its volatility can lead to off-target drift, where dicamba inadvertently migrates to non-targeted neighboring areas, potentially damaging those plants . . Therefore, the environment plays a significant role in the action, efficacy, and stability of dicamba.
Biochemical Analysis
Biochemical Properties
Sodium dicamba, as an auxin herbicide, manipulates plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay
Cellular Effects
This compound stimulates cell elongation and differentiation, causing disordered growth in plants . This irregular plant growth can disrupt cell transport systems and potentially lead to plant death
Molecular Mechanism
The molecular mechanism of this compound involves its function as a synthetic auxin. It increases the plant growth rate, leading to senescence and cell death
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dicamba involves the neutralization of dicamba with sodium hydroxide. The reaction can be represented as follows:
C8H6Cl2O3+NaOH→C8H5Cl2O3Na+H2O
In this reaction, dicamba (3,6-dichloro-2-methoxybenzoic acid) reacts with sodium hydroxide to form this compound and water. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound follows a similar neutralization process but on a larger scale. The process involves dissolving dicamba in water, followed by the addition of sodium hydroxide under controlled conditions to ensure complete neutralization. The resulting this compound solution is then concentrated and crystallized to obtain the solid product.
Chemical Reactions Analysis
Types of Reactions: Sodium dicamba undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form dicamba and sodium hydroxide.
Oxidation: this compound can be oxidized to form 3,6-dichlorosalicylic acid.
Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Hydrolysis: Dicamba and sodium hydroxide.
Oxidation: 3,6-dichlorosalicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium dicamba has several scientific research applications, including:
Agricultural Research: It is extensively used in studies related to weed control and herbicide resistance in crops.
Environmental Studies: Research on the environmental impact of herbicides, including their degradation and persistence in soil and water.
Biological Studies: Investigations into the effects of this compound on plant physiology and growth.
Chemical Analysis: Used as a reference compound in analytical methods for detecting and quantifying herbicides in environmental samples.
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Triclopyr
- Fluorine analogs of dicamba and tricamba
Properties
IUPAC Name |
sodium;3,6-dichloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCHRAMVPCKDU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2O3.Na, C8H5Cl2NaO3 | |
Record name | SODIUM DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027450 | |
Record name | Sodium dicamba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium dicamba appears as solid crystals., Solid; [CAMEO] | |
Record name | SODIUM DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium dicamba | |
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URL | https://haz-map.com/Agents/7052 | |
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Solubility |
38 G SOLUBLE IN 100 ML WATER, The solubility of the sodium salt of dicamba in water is about 40%. | |
Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1982-69-0 | |
Record name | SODIUM DICAMBA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dicamba-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982690 | |
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Record name | Benzoic acid, 3,6-dichloro-2-methoxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium dicamba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3,6-dichloro-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.225 | |
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Record name | DICAMBA-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U752K13RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of spray carrier salts on the effectiveness of sodium dicamba?
A1: Research suggests that the presence of certain salts in the spray carrier solution can significantly influence the efficacy of this compound. For instance, calcium chloride has been shown to antagonize the toxicity of this compound on kochia, a common weed. [] This antagonistic effect can be mitigated by adding ammonium sulfate or ammonium nitrate to the spray carrier, potentially by influencing droplet drying on the leaf surface. [, ]
Q2: How does the efficacy of this compound compare to its dimethylamine salt form (dimethylamine dicamba)?
A2: Studies indicate that the dimethylamine salt of dicamba generally exhibits greater herbicidal activity compared to this compound. [] This difference in efficacy might be attributed to variations in uptake, translocation, or the inherent activity of the different salt forms within the plant.
Q3: Are there any strategies to improve the control of difficult-to-manage weeds like dallisgrass using herbicides like dicamba?
A3: While dicamba isn't specifically highlighted for dallisgrass control in the provided research, the studies emphasize the importance of application timing for optimizing herbicide efficacy. For example, fall applications of herbicides targeting carbohydrate reserves in perennial weeds like dallisgrass can be more effective. [] This suggests that understanding the target weed's life cycle and aligning herbicide applications with periods of vulnerability are crucial for successful weed management.
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